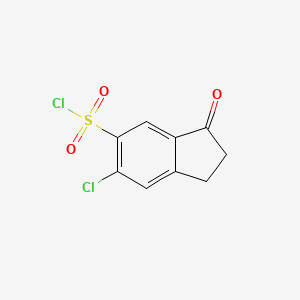

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride

Description

Properties

IUPAC Name |

6-chloro-3-oxo-1,2-dihydroindene-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3S/c10-7-3-5-1-2-8(12)6(5)4-9(7)15(11,13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUURWJRLUXOCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the chlorination of 3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 3-oxo-2,3-dihydro-1H-indene-5-sulfonic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue refluxing the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Alcohol Derivatives: Formed by reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that sulfonyl chlorides, including 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, exhibit significant antimicrobial properties. These compounds can be used as intermediates in the synthesis of various antimicrobial agents.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel sulfonamide derivatives from sulfonyl chlorides. The derivatives demonstrated potent antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound as a precursor for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Sulfonamide derivatives |

| Coupling Reactions | Pd-catalyzed coupling | Biologically active compounds |

| Cyclization | Heat or acid catalysis | Indene derivatives |

Material Science

Polymer Chemistry:

The compound has applications in polymer chemistry as a functional monomer. Its sulfonyl chloride group allows for the introduction of sulfonic acid functionalities into polymers, enhancing their properties such as solubility and thermal stability.

Case Study:

Research conducted on the incorporation of sulfonyl chlorides into polyolefins demonstrated that these modifications significantly improved the thermal stability and mechanical properties of the resulting materials . This suggests that this compound could be utilized to develop advanced polymeric materials.

Agricultural Chemistry

Pesticide Development:

The compound can be utilized in the synthesis of agrochemicals, specifically fungicides and herbicides. Its structural features may contribute to the development of new pesticides with enhanced efficacy.

Case Study:

A study highlighted the synthesis of novel fungicides based on sulfonyl chloride derivatives which exhibited high activity against various plant pathogens . This underscores the potential role of this compound in agricultural applications.

Mechanism of Action

The mechanism of action of 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction. For example, in biological systems, the compound may target specific enzymes or proteins, leading to the formation of sulfonamide or sulfonate ester derivatives that can modulate the activity of these biomolecules .

Comparison with Similar Compounds

Indane-5-sulfonyl chloride (CAS: 52205-85-3)

2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride (Compound 40 in )

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride ()

1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS: 52205-85-3, )

- Structure : Contains a ketone at position 1 instead of 3.

- Patent data suggest applications in agrochemicals and polymer additives ().

Physicochemical and Reactivity Comparison

| Property | 6-Chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl Chloride | Indane-5-sulfonyl chloride | 2-Acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride |

|---|---|---|---|

| Molecular Weight | 265.11 | 216.68 | 255.73 |

| Key Substituents | 6-Cl, 3-Oxo | None | 2-Acetamido |

| Electrophilicity | High (Cl and O withdraw electrons) | Moderate | Low (electron-donating acetamido) |

| Typical Applications | Pharmaceuticals, materials science | Peptide synthesis | Anti-inflammatory agents |

Biological Activity

6-Chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride (CAS Number: 64220-32-2) is a sulfonyl chloride derivative with potential applications in medicinal chemistry. Its unique structure allows for a range of biological activities, making it a compound of interest in drug development and synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This allows it to participate in nucleophilic substitution reactions, particularly with biological nucleophiles such as amino acids and proteins. The sulfonyl chloride functional group is known for its reactivity, facilitating the formation of sulfonamide derivatives which can exhibit various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds featuring sulfonyl groups can exhibit significant antimicrobial activity. For instance, similar sulfonyl derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs suggest potential antimicrobial properties.

Enzyme Inhibition

Sulfonyl chlorides are often employed as enzyme inhibitors. They can modify active sites of enzymes through covalent bonding, thereby inhibiting their function. Research indicates that compounds with similar structures have been investigated for their ability to inhibit proteases and other enzymes involved in disease processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the inhibitory effects of sulfonyl chlorides on bacterial growth; found that derivatives showed significant inhibition against E. coli and S. aureus. |

| Study B | Evaluated the interaction of sulfonyl chlorides with serine proteases; demonstrated that these compounds can effectively inhibit enzyme activity through covalent modification. |

| Study C | Examined the cytotoxic effects of related indene derivatives on cancer cell lines; results indicated potential for inducing apoptosis in specific cancer types. |

Toxicological Profile

While detailed toxicological data for this compound is scarce, sulfonyl chlorides are generally considered hazardous due to their corrosive nature and potential to cause skin and respiratory irritation. Proper handling protocols are essential when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of the indene precursor followed by chlorination. A related approach involves esterification of the ketone group using reagents like 2-methylallyl chloride (as seen in the synthesis of methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate, yielding 74% under controlled conditions) . Optimization requires monitoring temperature (70–80°C for chlorination), solvent polarity (e.g., dichloromethane for sulfonation), and catalyst selection (e.g., Lewis acids for regioselectivity). Purity can be enhanced via recrystallization (melting point validation: 71.5–73.7°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : The dihydroindene ring protons (2,3-dihydro) appear as a multiplet in the 2.5–3.5 ppm range. The sulfonyl chloride group deshields adjacent protons, causing downfield shifts (e.g., 7.5–8.5 ppm for aromatic protons) .

- HPLC : Use ≥95% purity thresholds with C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to [M+H]+ and isotopic patterns reflecting chlorine atoms.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to volatile chlorinated byproducts. Waste must be segregated into halogenated organic containers and processed by certified agencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning protons in the dihydroindene ring system?

- Methodological Answer : Contradictions arise from dynamic ring puckering or solvent effects. Use variable-temperature NMR (VT-NMR) to assess conformational stability. For example, cooling to −40°C may simplify splitting patterns by slowing ring inversion . Computational modeling (DFT) can predict coupling constants (e.g., J = 8–12 Hz for vicinal protons) to cross-validate experimental data.

Q. What computational methods are suitable for predicting the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or alcohols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilicity. Compare with experimental kinetics from stopped-flow techniques .

Q. How can regioselectivity challenges in functionalizing the indene core be addressed during multi-step synthesis?

- Methodological Answer : Protect the ketone group (e.g., acetal formation) before sulfonation to prevent undesired side reactions. Use directing groups (e.g., nitro or methoxy) to steer electrophilic substitution to the 5-position. Monitor intermediates via TLC (e.g., RF = 0.3 in pentane:ethyl acetate 3:2) .

Q. What strategies mitigate data discrepancies in mass spectrometry when analyzing halogenated derivatives?

- Methodological Answer : Isotopic patterns (e.g., chlorine’s 3:1 [M]:[M+2] ratio) must align with theoretical values. Use high-resolution MS (HRMS) to distinguish between [M+H]+ and adducts. Cross-check with elemental analysis for Cl content .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity results across batches?

- Methodological Answer : Standardize mobile phases (e.g., 0.1% trifluoroacetic acid) and column temperatures (25°C). Validate methods using spiked samples with known impurities. Statistical tools (e.g., ANOVA) can identify batch-to-batch variability sources .

Experimental Design Considerations

Q. What kinetic studies are recommended to elucidate the hydrolysis mechanism of the sulfonyl chloride group?

- Methodological Answer : Conduct pH-dependent hydrolysis experiments (pH 2–12) with UV-Vis monitoring at 260 nm (λ_max for sulfonate formation). Fit data to pseudo-first-order models to derive rate constants. Compare activation parameters (ΔH‡, ΔS‡) with DFT-computed values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.